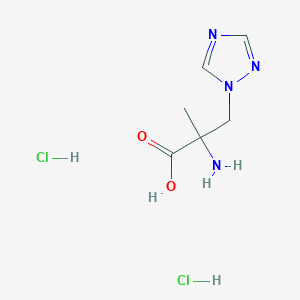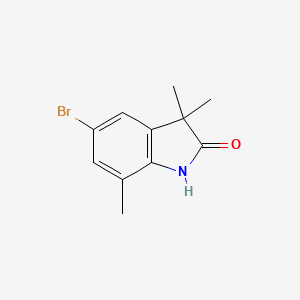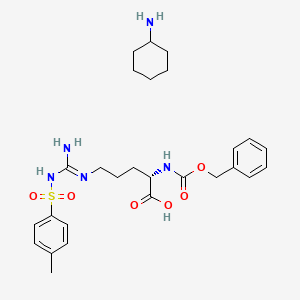
2-アミノ-2-メチル-3-(1H-1,2,4-トリアゾール-1-イル)プロパン酸二塩酸塩
概要
説明
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is a synthetic organic compound that features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms
科学的研究の応用
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
作用機序
Target of Action
It is known that compounds containing the 1,2,4-triazole moiety have the potential to bind with high affinity to multiple receptors , which could be a possible target for this compound.
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride may interact with its targets in a similar manner.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives have diverse biological activities , suggesting that this compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics . This suggests that this compound may have favorable ADME properties.
Result of Action
It is known that 1,2,4-triazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may have similar effects.
Action Environment
It is known that the efficacy of 1,2,4-triazole derivatives can be influenced by various internal and external factors .
生化学分析
Biochemical Properties
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the triazole ring in the compound can act as a competitive inhibitor for certain enzymes, thereby modulating their activity. This compound has been shown to interact with enzymes involved in metabolic pathways, such as imidazoleglycerol-phosphate dehydratase, which is crucial for histidine biosynthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity.
Cellular Effects
The effects of 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating the downstream effects of these pathways. This can result in altered cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The triazole ring in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of the compound on cellular function can vary. In vitro studies have indicated that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in long-term experiments.
Dosage Effects in Animal Models
The effects of 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration. These findings highlight the importance of careful dosage optimization in experimental settings to avoid potential toxic effects.
Metabolic Pathways
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in amino acid biosynthesis, leading to altered levels of specific amino acids in the cell. These interactions are critical for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of the compound within tissues, influencing its localization and accumulation. These processes are essential for understanding the compound’s bioavailability and overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. Understanding the subcellular localization of the compound is crucial for elucidating its mechanisms of action and overall effects on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoguanidines with hydrazine, followed by cyclocondensation to form the triazole ring . Another approach includes the thermal condensation of N-cyanoimidates with hydrazine .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that require precise control of reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
化学反応の分析
Types of Reactions
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can produce a variety of substituted triazole compounds .
類似化合物との比較
Similar Compounds
1H-1,2,4-triazole: A basic triazole compound with similar structural features.
3-amino-1,2,4-triazole: Another triazole derivative with potential biological activities.
4-phenyl-1H-1,2,4-triazole: A substituted triazole with unique properties.
Uniqueness
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a triazole ring makes it a versatile compound for various applications .
特性
IUPAC Name |
2-amino-2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.2ClH/c1-6(7,5(11)12)2-10-4-8-3-9-10;;/h3-4H,2,7H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOSAZGJOBKHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)


![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)






![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole](/img/structure/B1380031.png)
![8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B1380032.png)
